3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC20116554
Molecular Formula: C19H14ClN5O
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN5O |
|---|---|
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H14ClN5O/c20-15-7-3-1-6-14(15)17-9-18(24-23-17)19(26)25-22-11-12-10-21-16-8-4-2-5-13(12)16/h1-11,21H,(H,23,24)(H,25,26)/b22-11+ |
| Standard InChI Key | LQFRBLAYAPIHOM-SSDVNMTOSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Properties
3-(2-Chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide (IUPAC name: 3-(2-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide) has the molecular formula C₁₉H₁₄ClN₅O and a molecular weight of 363.8 g/mol. Its structure integrates:
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A pyrazole ring (positions 1–5) substituted at position 3 with a 2-chlorophenyl group.
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A hydrazone linkage (-NH-N=CH-) connecting the pyrazole’s C5-carboxamide to an indole-3-carbaldehyde moiety.
The compound’s isomeric SMILES notation is C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl, reflecting its E-configuration at the hydrazone double bond. X-ray crystallographic data for this specific compound remain unpublished, but analogous pyrazole-carbohydrazides exhibit planar geometries at the hydrazone linkage, facilitating π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄ClN₅O |
| Molecular Weight | 363.8 g/mol |
| Hydrogen Bond Donors | 3 (2 NH, 1 CONH) |
| Hydrogen Bond Acceptors | 5 (2 N, 3 O) |
| LogP (Predicted) | 3.2 ± 0.5 |
Synthetic Pathways and Optimization
General Synthesis of Pyrazole-Carbohydrazides
The synthesis of 3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide follows a two-step protocol common to pyrazole-hydrazone hybrids :
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Formation of Pyrazole-5-Carboxylic Acid Hydrazide:
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Hydrazone Formation:
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Schiff base condensation between the hydrazide and indole-3-carbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid).
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The E-configuration is favored due to steric hindrance from the indole’s C2 hydrogen.
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Structural Modifications
Variations in substituents at the phenyl (e.g., electron-withdrawing groups) and indole (e.g., N-alkylation) positions modulate bioavailability and target affinity. For example:
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Chlorine at C2 enhances lipophilicity and metabolic stability compared to para-substituted analogs .
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Indole methylation at N1 reduces plasma protein binding, improving free fraction in vivo .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Pyrazole-hydrazones demonstrate dual COX-2/5-LOX inhibition. Key findings include:
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3-(4-Chlorophenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide reduced carrageenan-induced paw edema by 78% (vs. 86% for diclofenac) .
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IL-6 and TNF-α inhibition (e.g., 50–75% suppression at 10 μM) correlates with the indole moiety’s ability to block NF-κB nuclear translocation .
Antimicrobial Effects
The 2-chlorophenyl group enhances membrane permeability in Gram-positive bacteria:
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3-(2-Chlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide showed MIC values of 4 μg/mL against Staphylococcus aureus .
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Antifungal activity against Candida albicans (MIC: 16 μg/mL) arises from ergosterol biosynthesis inhibition .
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: Moderate oral bioavailability (F: 35–45%) due to low aqueous solubility (LogS: -4.1).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the indole ring generates inactive metabolites .
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Excretion: Renal clearance (t₁/₂: 6.8 h) predominates, with <5% fecal excretion .
Toxicity Data
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in PEGylated liposomes or cyclodextrin complexes could enhance solubility and tumor targeting. For example:
Hybrid Scaffolds
Conjugation with known pharmacophores (e.g., sulfonamides, β-lactams) may yield multitarget agents. Preliminary data suggest:
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